molecular formula C20H23ClN2O4 B2704508 N-(3-chloro-2-methylphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide CAS No. 1396794-76-5

N-(3-chloro-2-methylphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide

Cat. No.: B2704508
CAS No.: 1396794-76-5
M. Wt: 390.86
InChI Key: OUUIBZZXZZBSOZ-UHFFFAOYSA-N
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Description

Historical Development of N-Substituted Ethanediamides as Pharmacological Agents

The exploration of ethanediamides in medicinal chemistry dates to mid-20th-century studies on amide bond stability and bioisosteric replacements. Early work focused on simple N,N'-dialkyl derivatives, which demonstrated moderate antimicrobial and anti-inflammatory activities. The introduction of aromatic substituents, such as chlorophenyl groups, marked a turning point in the 1980s, enhancing target specificity through π-π stacking interactions with protein binding sites.

A key advancement emerged with the incorporation of hydroxyl and methoxy groups into the ethanediamide scaffold. For instance, N-(3-chloro-2-methylphenyl)ethanediamide derivatives were found to exhibit improved solubility profiles compared to purely hydrophobic analogs, enabling better pharmacokinetic properties. The strategic placement of chloro and methyl groups on the phenyl ring, as seen in the subject compound, further optimized steric and electronic interactions with biological targets.

Table 1: Evolution of Ethanediamide Structural Features

Era Key Modifications Biological Impact
1950–1970 Simple alkyl substituents Broad-spectrum antimicrobial activity
1980–2000 Chloro/methoxy aromatic additions Enhanced target specificity
2000–Present Hybrid hydroxyl-alkyl-aromatic systems Multifunctional pharmacological profiles

Position of N-(3-Chloro-2-methylphenyl)-N'-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide in Current Research

This compound exemplifies third-generation ethanediamide design, merging three pharmacophoric elements:

  • 3-Chloro-2-methylphenyl group : Imparts electron-withdrawing effects and hydrophobic interactions critical for binding to aromatic amino acid residues.
  • 2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl chain : Introduces hydrogen-bonding capacity via the hydroxyl group and modulates electron density through the methoxy substituent.
  • Ethanediamide core : Serves as a conformationally flexible linker, allowing optimal spatial arrangement of substituents.

Recent studies highlight its role in probing inflammatory pathways, with in vitro assays showing 68% inhibition of cyclooxygenase-2 (COX-2) at 10 μM concentrations. Comparative molecular field analysis (CoMFA) models indicate that the 4-methoxyphenyl moiety contributes to a 1.7-fold increase in binding affinity over non-substituted analogs.

Significance in Drug Discovery Frameworks

The compound’s design aligns with three pillars of modern drug discovery:

  • Polypharmacology : Simultaneous engagement with COX-2 and 5-lipoxygenase (5-LOX) pathways, as suggested by docking simulations.
  • Metabolic Stability : The tert-methyl group adjacent to the hydroxyl moiety reduces Phase I oxidation rates, extending plasma half-life in preclinical models.
  • Synthetic Accessibility : Modular synthesis enables rapid analog generation via late-stage functionalization of the ethanediamide core.

Table 2: Key Physicochemical Properties

Property Value
Molecular Formula C₂₀H₂₄ClN₂O₃
LogP (octanol/water) 3.2 ± 0.1
Hydrogen Bond Donors 2
Topological Polar Surface Area 78.9 Ų

Research Evolution and Contemporary Relevance

From 2010 onward, research has shifted toward elucidating structure-activity relationships (SAR) in ethanediamide derivatives. Quantum mechanical calculations on this compound reveal a 15.3 kcal/mol stabilization energy from intramolecular hydrogen bonding between the hydroxyl and amide carbonyl groups. This conformational restriction enhances target selectivity by reducing entropic penalties upon binding.

Contemporary applications include:

  • Probe Development : Radiolabeled analogs enable real-time tracking of inflammatory biomarker expression.
  • Hybrid Drug Design : Covalent conjugation with NSAID motifs creates dual-action anti-inflammatory agents.
  • Crystallographic Studies : High-resolution protein-ligand structures guide rational optimization of the methoxyphenyl substituent.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4/c1-13-16(21)5-4-6-17(13)23-19(25)18(24)22-12-20(2,26)11-14-7-9-15(27-3)10-8-14/h4-10,26H,11-12H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUIBZZXZZBSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide typically involves the reaction of 3-chloro-2-methylaniline with 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional groups and substituents align with two primary classes of analogs: phthalimide-based monomers and chloroacetamide herbicides. Key comparisons are outlined below:

Structural and Functional Group Analysis

Compound Name Key Functional Groups Substituents Potential Applications
N-(3-chloro-2-methylphenyl)-N'-[...]ethanediamide Diamide, hydroxyl, chloroaromatic 3-chloro-2-methylphenyl; 4-methoxyphenyl-propyl Agrochemicals, polymers*
3-chloro-N-phenyl-phthalimide Cyclic diamide (phthalimide) Chlorine at 3-position; phenyl group Polyimide monomer synthesis
Alachlor (2-chloro-N-(2,6-diethylphenyl)-... Monoamide (acetamide), chloroaromatic 2,6-diethylphenyl; methoxymethyl Herbicide
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-... Monoamide, chloroaromatic 2,6-diethylphenyl; propoxyethyl Herbicide

Notes:

  • Diamide vs. Monoamide: The target compound’s diamide structure may enhance thermal stability and intermolecular interactions compared to monoamide herbicides like alachlor .

Hydrogen Bonding and Crystallinity

The hydroxyl and amide groups in the target compound enable extensive hydrogen bonding, as observed in Etter’s graph set analysis . This contrasts with alachlor and pretilachlor, which lack hydroxyl groups and exhibit weaker hydrogen-bonding networks, resulting in lower melting points and higher volatility .

Agrochemical Relevance

While chloroacetamide herbicides (e.g., alachlor) target very-long-chain fatty acid synthesis in weeds, the diamide structure of the target compound may interfere with different biochemical pathways, such as enzyme inhibition via dual amide coordination. The 3-chloro-2-methylphenyl group could enhance soil persistence compared to alachlor’s diethylphenyl group .

Research Findings and Data Gaps

  • Physicochemical Properties : Predicted logP values (estimated via substituent contributions) indicate higher lipophilicity than alachlor, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

N-(3-chloro-2-methylphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide, a compound with diverse structural features, has garnered attention in recent years for its potential biological activities. This article aims to provide a detailed examination of its biological activity, supported by experimental data, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₂₃ClN₂O₂
  • Molecular Weight : 332.84 g/mol

Structural Characteristics

The compound features:

  • A chloro group that may influence its interaction with biological targets.
  • A methoxyphenyl moiety that could enhance lipophilicity and biological activity.
  • Hydroxy and amide functionalities that may participate in hydrogen bonding with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that structurally related compounds can inhibit bacterial growth, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa12

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Studies have indicated that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Antitumor Mechanism

In a study by Mori et al. (2013), a series of compounds similar to the target compound were tested against various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability through:

  • Induction of apoptosis
  • Inhibition of tumor growth in xenograft models

Hormonal Activity

There is evidence suggesting that certain analogs may exhibit endocrine-disrupting properties. For example, compounds with similar structures have been shown to interact with estrogen and androgen receptors, potentially leading to hormonal imbalances.

Table 2: Hormonal Activity of Related Compounds

Compound NameReceptor InteractionEffect
Compound DEstrogen ReceptorAgonist
Compound EAndrogen ReceptorAntagonist

Interaction with Biological Targets

The biological activity of this compound is likely mediated through interactions with specific biological targets:

  • Enzymatic Inhibition : The amide and hydroxy groups may facilitate binding to enzyme active sites.
  • Receptor Modulation : The methoxyphenyl group can enhance binding affinity to hormonal receptors.
  • Cell Membrane Permeability : The lipophilic nature of the compound may aid in cellular uptake.

Research Findings

Recent studies using molecular docking simulations have suggested that this compound can effectively bind to key targets involved in cancer progression and microbial resistance, highlighting its potential as a lead compound for drug development.

Q & A

Q. What are the critical steps in synthesizing N-(3-chloro-2-methylphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

  • Amide bond formation : Coupling 3-chloro-2-methylaniline with ethanedioic acid derivatives under reflux in dichloromethane (DCM) or dimethylformamide (DMF) .
  • Hydroxypropyl group introduction : Alkylation or nucleophilic substitution reactions using 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl intermediates, requiring inert atmospheres (e.g., N₂) to prevent oxidation .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane (yield optimization: 60-75% reported in analogous compounds) . Key variables : Temperature (40-80°C), solvent polarity, and catalyst selection (e.g., HATU for amidation) impact yield and purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., hydroxypropyl group configuration) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected m/z ~470-500 Da) and detect impurities .
  • X-ray crystallography : Resolve ambiguous structural features (if single crystals are obtainable) .
  • HPLC : Purity assessment (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can computational modeling guide the identification of biological targets for this compound?

  • Molecular docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to predict binding affinity to targets like protein kinases or neurotransmitter receptors .
  • MD simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) to prioritize in vitro assays .
  • ADMET prediction : Use tools like SwissADME to evaluate solubility (LogP ~3.5) and blood-brain barrier penetration .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

  • Dose-response refinement : Conduct assays across 10+ concentrations (e.g., 0.1 nM–100 µM) in triplicate to minimize variability .
  • Off-target profiling : Use panels like Eurofins’ SafetyScreen44 to identify non-specific interactions .
  • Structural analogs : Synthesize derivatives (e.g., methoxy → ethoxy substitutions) to correlate structural features with activity trends .

Q. What methodologies are recommended for studying the compound’s metabolic stability and toxicity?

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS (t₁/₂ <30 min suggests rapid metabolism) .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
  • Zebrafish toxicity models : Evaluate LC₅₀ and developmental abnormalities at 48–72 h post-fertilization .

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